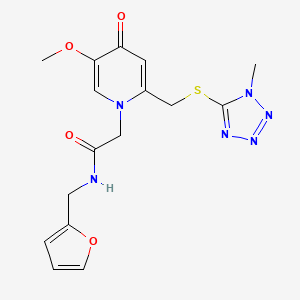

N-(furan-2-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

描述

This compound is a synthetic acetamide derivative featuring a pyridinone core substituted with methoxy, tetrazole-thioether, and furan-methyl groups. Its structural complexity arises from the integration of heterocyclic motifs (furan, tetrazole, pyridinone) and a sulfanyl-methyl linker, which are known to enhance bioavailability and target specificity in medicinal chemistry . The synthesis likely involves multi-step reactions, such as alkylation of a pyridinone intermediate with a tetrazole-thiol derivative, followed by coupling with a furan-methyl acetamide precursor under basic conditions .

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O4S/c1-21-16(18-19-20-21)27-10-11-6-13(23)14(25-2)8-22(11)9-15(24)17-7-12-4-3-5-26-12/h3-6,8H,7,9-10H2,1-2H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLBVSIWYYTYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(furan-2-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an overview of its biological activity, including relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a furan ring, a methoxy group, and a tetrazole moiety, which are known to contribute to its biological properties. Its molecular formula is .

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including antimicrobial, anticancer, and antiviral properties. The specific biological activity of this compound has not been extensively documented in the literature, but insights can be drawn from related compounds.

Antiviral Activity

One study highlighted the antiviral potential of related compounds against SARS-CoV-2. For instance, derivatives of furan-based compounds showed significant inhibitory effects with IC50 values ranging from 1.55 μM to 21.28 μM, indicating a promising avenue for further exploration in antiviral applications .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. A related compound with a thiazole moiety demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents . This suggests that this compound could possess similar activities due to the presence of the pyridine and furan rings.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the furan and pyridine rings can significantly influence biological activity. For example:

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| F8 | O | 21.28 | Moderate |

| F8-S43 | S | 10.76 | High |

| F8-S43-S2 | NH2 | 8.08 | Very High |

These findings emphasize the importance of the thiourea linker and hydrophobic substituents in enhancing potency .

Case Studies

A notable case study involved the synthesis and testing of derivatives based on the furan and pyridine framework against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, particularly in cell lines resistant to conventional therapies .

科学研究应用

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups including furan, methoxy, and pyridine moieties. Its molecular formula is , indicating the presence of nitrogen and sulfur, which are often associated with biological activity.

Antiviral Activity

Recent studies have identified derivatives of compounds related to N-(furan-2-ylmethyl)-2-(5-methoxy...) as potential inhibitors of viral enzymes. For instance, research on related furan derivatives has shown promising results against SARS-CoV-2, with IC50 values indicating significant inhibitory potency .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| F8–B22 | 1.55 | Inhibitor of viral Mpro |

| F8–S43 | 10.76 | Inhibitor of viral Mpro |

Anticancer Properties

The compound's structural analogs have been explored for their anticancer properties, particularly in targeting specific pathways involved in tumor growth. The presence of the pyridine ring is believed to contribute to its ability to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells.

Polymer Chemistry

N-(furan-2-ylmethyl)-2-(5-methoxy...) has been investigated as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of furan groups allows for cross-linking reactions that can improve the material's performance in various applications.

Case Study: Antiviral Efficacy

A study published in Nature investigated the antiviral efficacy of furan derivatives against coronaviruses. The researchers synthesized several compounds based on the structure of N-(furan-2-ylmethyl)-2-(5-methoxy...) and tested their inhibitory effects on viral replication. The most potent compound exhibited an IC50 value significantly lower than that of existing antiviral drugs, suggesting a new avenue for therapeutic development .

Case Study: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the anticancer potential of a derivative compound in vitro and in vivo. The results indicated that the compound induced cell cycle arrest and apoptosis in various cancer cell lines, demonstrating its potential as a lead compound for further development .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several bioactive acetamide derivatives. Below is a systematic comparison based on substituents, physicochemical properties, and bioactivity:

Structural Analogs

*Anti-exudative activity (AEA) measured at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg) .

Physicochemical Properties

- NMR Profiles: The tetrazole-thioether group in the target compound likely causes distinct chemical shifts in the 1H NMR spectrum, particularly in regions corresponding to protons near sulfur (δ ~2.5–3.5 ppm) and tetrazole rings (δ ~8.0–9.0 ppm) . Comparatively, 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit characteristic furan proton signals at δ ~6.2–7.5 ppm and triazole NH2 signals at δ ~5.8 ppm .

- Solubility and Stability: The methoxy group on the pyridinone core enhances solubility in polar solvents (e.g., methanol, DMF) compared to non-methoxy analogs . Tetrazole-thioether linkages improve metabolic stability over simple thioethers due to reduced susceptibility to oxidative cleavage .

Bioactivity and Mechanism

- Anti-Exudative Activity: The 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit ~70% AEA in rat models, attributed to their inhibition of cyclooxygenase (COX) and histamine release pathways . The target compound’s tetrazole-thioether group may enhance COX-2 selectivity, though this requires validation.

- Structural Determinants of Activity: Furan vs. Thiophene: Furan-containing analogs (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) show higher AEA than thiophene derivatives, likely due to furan’s lower steric hindrance and improved hydrogen-bonding capacity . Tetrazole vs.

Key Research Findings

Synthetic Feasibility: The compound’s synthesis is feasible via modular approaches, as demonstrated for related acetamides using KOH-mediated alkylation and Paal-Knorr condensation .

Stability Advantage : The tetrazole-thioether group offers superior metabolic stability over conventional thioethers, a critical factor for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。